NAMPT Inhibition Potency: Equipotent to FK866 but with Divergent Polypharmacology
6-Chloro-N-(4-ethylbenzyl)nicotinamide inhibits NAMPT with a Ki of 0.4 nM , identical to the well-characterized inhibitor FK866 (Ki=0.4 nM) . However, while FK866 is described as highly selective for NAMPT [1], the target compound exhibits additional potent activities at nAChRs and monoamine transporters (see subsequent items). This polypharmacology may be advantageous for certain disease models but requires careful consideration of off-target effects.
| Evidence Dimension | NAMPT inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | FK866 (Daporinad): 0.4 nM |
| Quantified Difference | 0.0 nM (identical potency) |
| Conditions | In vitro enzyme inhibition assay (NAMPT) |
Why This Matters
Identical NAMPT potency to a clinical-stage inhibitor validates the compound's utility as a NAMPT tool, but its broader target engagement profile may offer unique advantages or require specific experimental controls.
- [1] Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. PMID: 14612543. View Source
